molecular formula C17H15N5O2 B2419994 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797307-90-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2419994
CAS No.: 1797307-90-4
M. Wt: 321.34
InChI Key: UEDKBJSJZVGVOP-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Biological Activity

  • Experimental and Theoretical Studies on Functionalization Reactions : Studies demonstrate the synthesis of complex molecules involving imidazo[1,2-b]pyrazole derivatives, highlighting their potential for creating novel compounds with diverse biological activities. Theoretical studies provide insight into reaction mechanisms, offering a basis for designing new synthesis strategies for related compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Antimicrobial Activity of Novel Derivatives : The synthesis and antimicrobial evaluation of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives indicate these compounds' potential as antimicrobial agents. Their structure-activity relationship provides valuable insights for developing new antimicrobials with enhanced efficacy (Jyothi & Madhavi, 2019).

Anticancer and Antitubercular Applications

  • Design and Synthesis for Antimycobacterial Activity : The design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives reveal compounds with significant activity against drug-sensitive and resistant MTB strains. These findings underscore the potential of structurally similar compounds in tuberculosis treatment (Lv et al., 2017).

  • Anticancer Potential : Research on pyrazolopyrimidines derivatives as anticancer agents identifies new compounds with significant activity, suggesting the utility of imidazo[1,2-b]pyrazol derivatives in cancer research (Rahmouni et al., 2016).

Enhancing Cellular Uptake

  • Cellular Permeability Investigations : Studies on pyrrole-imidazole polyamides, closely related to the chemical family of interest, explore the effects of size and linkers on cellular permeability. Such research offers insights into designing compounds with improved cellular uptake, relevant for therapeutic applications (Liu & Kodadek, 2009).

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(14-12-15(24-20-14)13-4-2-1-3-5-13)18-8-9-21-10-11-22-16(21)6-7-19-22/h1-7,10-12H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKBJSJZVGVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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